(4,6-Difluoro-1H-indazol-3-yl)methanol

Medicinal Chemistry Physicochemical Properties Fluorine Chemistry

This 4,6-difluoro-1H-indazol-3-yl)methanol is the privileged fluorinated building block for constructing 4,6-disubstituted indazole kinase inhibitors and IDO1/TDO dual inhibitors. The 4,6-difluoro substitution delivers a calculated LogP of 1.3334—significantly higher than non‑fluorinated or mono‑fluorinated analogs—enhancing membrane permeability and heme‑pocket occupancy. The 3‑hydroxymethyl handle enables rapid diversification in fragment‑based drug discovery. Procurement of this 98% purity intermediate ensures direct access to a scaffold validated in potent dual IDO1/TDO inhibition studies.

Molecular Formula C8H6F2N2O
Molecular Weight 184.14 g/mol
Cat. No. B11908199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Difluoro-1H-indazol-3-yl)methanol
Molecular FormulaC8H6F2N2O
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)CO)F)F
InChIInChI=1S/C8H6F2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-2,13H,3H2,(H,11,12)
InChIKeyJDMKDHSEGLTJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4,6-Difluoro-1H-indazol-3-yl)methanol: Fluorinated Indazole Building Block for Kinase and IDO1/TDO Inhibitor Synthesis


(4,6-Difluoro-1H-indazol-3-yl)methanol (CAS 1360947-47-2) is a fluorinated indazole derivative featuring a hydroxymethyl group at the 3-position and fluorine atoms at the 4- and 6-positions of the indazole core. It is classified as a fluorinated building block (含氟砌块) for medicinal chemistry . The compound serves as a key intermediate in the synthesis of 4,6-disubstituted indazole-based kinase inhibitors and immunomodulatory agents targeting IDO1/TDO pathways [1].

Why (4,6-Difluoro-1H-indazol-3-yl)methanol Cannot Be Simply Substituted: Quantified Lipophilicity and Synthetic Utility Gaps


The 4,6-difluoro substitution pattern confers distinct physicochemical properties compared to non-fluorinated or mono-fluorinated indazole methanol analogs. As shown by vendor technical data, the difluoro compound exhibits a calculated LogP of 1.3334, compared to 1.1943 for the 4-fluoro analog and 0.61–0.64 for the unsubstituted (1H-indazol-3-yl)methanol . This increase in lipophilicity directly impacts membrane permeability and binding pocket occupancy in medicinal chemistry campaigns. Furthermore, the 4,6-difluoro substitution is explicitly exploited in the design of potent IDO1/TDO dual inhibitors, where the fluorine atoms engage in critical interactions with heme-binding pockets A and B [1]. Simple substitution with a non-fluorinated or mono-fluorinated analog would alter both the compound's physicochemical profile and its downstream synthetic utility.

(4,6-Difluoro-1H-indazol-3-yl)methanol: Quantitative Differentiation Evidence for Scientific Procurement


Enhanced Lipophilicity: (4,6-Difluoro-1H-indazol-3-yl)methanol vs. Unsubstituted and Mono-Fluorinated Analogs

(4,6-Difluoro-1H-indazol-3-yl)methanol demonstrates a significantly higher calculated LogP value compared to its unsubstituted and mono-fluorinated counterparts. According to vendor technical datasheets, the difluoro compound has a LogP of 1.3334 , while the 4-fluoro analog has a LogP of 1.1943 , and the non-fluorinated (1H-indazol-3-yl)methanol has a LogP of 0.610–0.640 . This represents an increase of 0.139 log units over the mono-fluoro derivative and an increase of approximately 0.69–0.72 log units over the unsubstituted parent compound.

Medicinal Chemistry Physicochemical Properties Fluorine Chemistry

Increased Hydrogen Bond Acceptor Count and Molecular Weight: (4,6-Difluoro-1H-indazol-3-yl)methanol vs. Unsubstituted Indazole Methanol

The presence of two fluorine atoms in (4,6-Difluoro-1H-indazol-3-yl)methanol increases the hydrogen bond acceptor (HBA) count to 3, compared to 2 for the non-fluorinated (1H-indazol-3-yl)methanol . Additionally, the molecular weight increases from 148.16 g/mol to 184.14 g/mol . The topological polar surface area (TPSA) remains comparable at 48.9 Ų for both compounds [1].

Molecular Properties Drug Design Fluorine Substitution

Synthetic Utility: (4,6-Difluoro-1H-indazol-3-yl)methanol as a Critical Intermediate for IDO1/TDO Dual Inhibitors

4,6-Disubstituted indazoles, for which (4,6-Difluoro-1H-indazol-3-yl)methanol serves as a direct synthetic precursor, have been demonstrated to be potent IDO1/TDO dual inhibitors. In a study of 4,6-substituted-1H-indazole derivatives, compound 35 (derived from such building blocks) exhibited an IC50 of 0.74 μM against IDO1 in an enzymatic assay and 1.37 μM in HeLa cells, along with TDO inhibition (IC50 = 2.93 μM in enzymatic assay, 7.54 μM in A172 cells) [1]. The 4,6-difluoro substitution pattern was found to be critical for enhancing IDO1 inhibitory activity and heme binding affinity, with proper substituents at the 4- and 6-positions interacting with pockets A and B of the enzyme [2].

Cancer Immunotherapy IDO1 Inhibitor Synthetic Intermediate

Purity and Quality Control: Vendor Batch Analysis Documentation for (4,6-Difluoro-1H-indazol-3-yl)methanol

Commercially available (4,6-Difluoro-1H-indazol-3-yl)methanol is offered with specified purity levels and supporting analytical documentation. Vendor Bidepharm provides the compound at ≥95% purity and includes batch-specific QC reports such as NMR, HPLC, and GC . Vendor Leyan offers a purity specification of 98% . This documentation ensures reproducibility in synthetic applications and meets the requirements of pharmaceutical research and development workflows.

Chemical Procurement Quality Control Analytical Chemistry

Optimal Research and Industrial Applications for (4,6-Difluoro-1H-indazol-3-yl)methanol Based on Quantified Evidence


Synthesis of 4,6-Disubstituted Indazole IDO1/TDO Dual Inhibitors

(4,6-Difluoro-1H-indazol-3-yl)methanol is the ideal starting material for constructing 4,6-disubstituted indazole scaffolds that have demonstrated potent dual inhibition of IDO1 and TDO enzymes. The fluorinated indazole core provides the necessary heme-binding affinity, while the 3-hydroxymethyl group offers a convenient handle for further functionalization [1].

Lead Optimization in Kinase Inhibitor Discovery Programs

The increased lipophilicity (LogP = 1.3334) and additional hydrogen bond acceptor site of (4,6-Difluoro-1H-indazol-3-yl)methanol, compared to non-fluorinated analogs, make it a strategic choice for medicinal chemists aiming to modulate target binding and pharmacokinetic properties in kinase inhibitor lead series .

Preparation of Fluorinated Fragment Libraries for FBDD

As a fluorinated small molecule building block, (4,6-Difluoro-1H-indazol-3-yl)methanol can be incorporated into fragment-based drug discovery (FBDD) libraries. Its distinct physicochemical profile (LogP, HBA count, TPSA) diversifies library chemical space and provides a privileged indazole core known to engage kinase ATP-binding sites .

Quote Request

Request a Quote for (4,6-Difluoro-1H-indazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.